molecular formula C18H18F2N4O2 B12776448 (E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine CAS No. 155271-47-9

(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine

Cat. No.: B12776448
CAS No.: 155271-47-9
M. Wt: 360.4 g/mol
InChI Key: VWWVHSNUSBVDAR-VQHVLOKHSA-N
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Description

(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a difluorostyryl group attached to a xanthine core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine typically involves the reaction of 3,4-difluorostyrene with a xanthine derivative under specific conditions. One common method includes the use of aluminum sulfate as a catalyst in a solvent mixture of tert-butyl methyl ether and cyclohexane, with the reaction carried out at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The difluorostyryl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine involves its interaction with specific molecular targets. The difluorostyryl group can interact with enzymes and receptors, modulating their activity. The xanthine core is known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine is unique due to its combination of the difluorostyryl group with the xanthine core, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

155271-47-9

Molecular Formula

C18H18F2N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

8-[(E)-2-(3,4-difluorophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

InChI

InChI=1S/C18H18F2N4O2/c1-4-23-16-15(17(25)24(5-2)18(23)26)22(3)14(21-16)9-7-11-6-8-12(19)13(20)10-11/h6-10H,4-5H2,1-3H3/b9-7+

InChI Key

VWWVHSNUSBVDAR-VQHVLOKHSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)F)F)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)F)F)C

Origin of Product

United States

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